Medicarpin vs. Homopterocarpin: 1.6-Fold Superior Potency and 21-Fold Higher Selectivity for hMAO-B
In a direct comparative evaluation of thirteen natural products, Medicarpin demonstrated superior potency and significantly greater selectivity for the hMAO-B enzyme over its close structural analog, Homopterocarpin. The study directly links the differential activity to the 3-OH group on Medicarpin's A-ring, compared to the 3-OCH₃ group on Homopterocarpin [1].
| Evidence Dimension | Inhibitory potency and isoform selectivity against recombinant human monoamine oxidase enzymes |
|---|---|
| Target Compound Data | hMAO-B IC50 = 0.45 µM; Selectivity Index (SI) for hMAO-B over hMAO-A = 44.2 |
| Comparator Or Baseline | Homopterocarpin hMAO-B IC50 = 0.72 µM; Selectivity Index (SI) = 2.07 |
| Quantified Difference | Medicarpin is 1.6-fold more potent (based on IC50) and exhibits a 21.3-fold higher selectivity index. |
| Conditions | Recombinant human MAO-A and MAO-B enzymes; fluorometric assay using kynuramine as substrate. |
Why This Matters
This demonstrates that a minor structural change critically impacts biological function, making Medicarpin the superior choice for research requiring potent and highly selective hMAO-B inhibition.
- [1] Oh, J. M., Jang, H.-J., Kang, M.-G., Mun, S.-K., Park, D., Hong, S.-J., ... Kim, H. (2022). Medicarpin and Homopterocarpin Isolated from Canavalia lineata as Potent and Competitive Reversible Inhibitors of Human Monoamine Oxidase-B. Molecules, 28(1), 258. View Source
